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Compound of Interest

Compound Name: alpha-Cholestane-d4

Cat. No.: B586912 Get Quote

α-Cholestane-d4 is a synthetic isotopologue of 5α-Cholestane where four hydrogen atoms on

the A-ring of the steroid nucleus have been replaced with deuterium atoms.[1][2] This specific

labeling at the 2 and 4 positions provides a stable mass shift without significantly altering the

molecule's chemical behavior, making it an ideal internal standard.[3]

The fundamental properties of α-Cholestane-d4 are summarized below. It is important to note

that while the deuterated and non-deuterated forms share nearly identical physical

characteristics, properties such as melting and boiling points are formally documented for the

unlabeled parent compound, 5α-Cholestane.
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Property Value Source(s)

Chemical Name

(5R,8R,9S,10S,13R,14S,17R)-

2,2,4,4-tetradeuterio-10,13-

dimethyl-17-[(2R)-6-

methylheptan-2-

yl]-3,5,6,7,8,9,11,12,14,15,16,

17-dodecahydro-1H-

cyclopenta[a]phenanthrene

[2][4]

Synonyms
5α-Cholestane-2,2,4,4-D4,

(5α)-Cholestane-2,2,4,4-d4
[1][2]

CAS Number 205529-74-4 [1][5][6]

Unlabeled CAS 481-21-0 (5α-Cholestane) [2][4]

Molecular Formula C₂₇D₄H₄₄ [1][2][7]

Molecular Weight 376.69 g/mol [1][3][7]

Accurate Mass 376.401 Da [2][4]

Appearance White to off-white solid [6][8]

Melting Point
78-82 °C (for unlabeled 5α-

Cholestane)
[9][10]

Boiling Point
250 °C at 1 mmHg (for

unlabeled 5α-Cholestane)
[11]

Solubility

Soluble in Ethanol (with

sonication and warming);

Slightly soluble in Chloroform

and DMSO.

[7][8]

Storage
Long-term: -20°C; Short-term:

0-4°C
[8][12]

Isotopic Purity ≥98 atom % D [3][13]

Chemical Purity ≥97% [3][14]
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The Critical Role of α-Cholestane-d4 as an Internal
Standard
In quantitative mass spectrometry, particularly within complex biological or environmental

matrices, variability is inevitable.[15] Fluctuations can arise from sample preparation, extraction

recovery, injection volume inconsistencies, matrix-induced ion suppression or enhancement,

and instrument drift.[15][16] The use of a stable isotope-labeled internal standard is the

cornerstone of robust bioanalysis, designed to compensate for these variations.[17][18]

The Principle of Isotopic Dilution:

The core principle relies on adding a precise, known quantity of the SIL standard (α-

Cholestane-d4) to every sample, calibrator, and quality control sample at the earliest stage of

the workflow.[15] Because the SIL standard is chemically identical to the analyte (5α-

Cholestane), it experiences the same physical losses during extraction and the same ionization

effects in the mass spectrometer's source.[18] However, due to its increased mass (M+4), it is

detected as a distinct signal.[3]

By calculating the ratio of the analyte's signal response to the internal standard's signal

response, variations are normalized, leading to significantly improved precision and accuracy in

the final quantitative result.[17]

Diagram 1: The Logic of Internal Standard Correction
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Diagram 1: The Logic of Internal Standard Correction
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Why α-Cholestane-d4 is an Excellent Standard:

Co-elution: It has virtually the same chromatographic retention time as the unlabeled analyte,

ensuring it experiences the same matrix effects at the same time.[18]

Stable Isotopic Labeling: The deuterium atoms are placed on saturated carbon atoms,

preventing H/D exchange under typical analytical conditions.

Sufficient Mass Shift: The +4 Da mass difference clearly separates its mass spectrometric

signal from the natural isotopic distribution of the unlabeled analyte, preventing cross-signal

interference.[3][18]

Analytical Methodologies & Protocols
α-Cholestane-d4 is primarily intended for use with Gas Chromatography-Mass Spectrometry

(GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[8][19]

Protocol 1: Quantitative Analysis of 5α-Cholestane using
GC-MS
This protocol provides a self-validating workflow for the quantification of 5α-Cholestane in a

complex matrix, such as environmental dust or a biological extract.[19]
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Diagram 2: GC-MS Quantitative Workflow using α-Cholestane-d4
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Diagram 2: GC-MS Quantitative Workflow using α-Cholestane-d4
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Step-by-Step Methodology:

Preparation of Stock and Working Solutions:

Accurately weigh and dissolve α-Cholestane-d4 and unlabeled 5α-Cholestane in a

suitable solvent (e.g., ethanol, chloroform) to create high-concentration stock solutions

(e.g., 1 mg/mL).

Perform serial dilutions to create a set of calibration standards for the analyte and a

working solution for the internal standard (e.g., 10 µg/mL).

Sample and Calibrator Preparation:

Causality: This step is critical. The internal standard must be added before any extraction

or purification steps to account for losses.[15]

To a known volume or mass of your sample (e.g., 100 µL of plasma, 10 mg of sediment),

add a precise volume of the α-Cholestane-d4 working solution.

Prepare a set of calibration standards by adding the same amount of internal standard to

blank matrix spiked with increasing concentrations of the unlabeled 5α-Cholestane.

Extraction:

Employ a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase

extraction (SPE) to isolate the sterols from the matrix. The choice depends on the sample

type and complexity.

Derivatization (If Necessary):

Causality: Sterols like cholestane have low volatility. For GC analysis, they are often

derivatized (e.g., using BSTFA to create trimethylsilyl ethers) to increase their volatility and

improve chromatographic peak shape.

Evaporate the extracted samples to dryness under a stream of nitrogen and add the

derivatizing agent. Heat as required by the specific agent's protocol.

GC-MS Analysis:
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Instrument Setup: Use a non-polar capillary column (e.g., DB-5ms). Set an appropriate

temperature program to separate the analyte from other matrix components.

Mass Spectrometer: Operate in Electron Ionization (EI) mode. For highest sensitivity and

specificity, use Selected Ion Monitoring (SIM) to monitor characteristic ions of the analyte

and the internal standard. For TMS-derivatized cholestane, this would involve monitoring

the molecular ion (m/z 444 for the analyte) and fragment ions, and the corresponding M+4

ions for the internal standard (m/z 448).

Data Analysis:

Integrate the peak areas for the selected ions of both the analyte and the internal

standard.

Calculate the Response Ratio (RR) = (Peak Area of Analyte) / (Peak Area of Internal

Standard).

Generate a calibration curve by plotting the RR against the known concentration of the

calibration standards.

Determine the concentration of the analyte in the unknown samples by interpolating their

RRs from the calibration curve.

Protocol 2: Structural Confirmation by NMR
Spectroscopy
While primarily used as a quantitative standard, NMR can be employed to verify the identity

and location of the deuterium labels.[8]

¹H NMR: The spectrum of α-Cholestane-d4 would be nearly identical to that of 5α-

Cholestane, with the notable absence of signals corresponding to the protons at the C-2 and

C-4 positions.

²H NMR (Deuterium NMR): This technique would show signals confirming the presence of

deuterium at the C-2 and C-4 positions.
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¹³C NMR: The spectrum would be very similar to the unlabeled standard. However, the

carbon signals for C-2 and C-4 would be significantly attenuated and may appear as

multiplets due to C-D coupling, confirming the sites of deuteration.[20][21]

Key Applications in Research and Development
The precision afforded by using α-Cholestane-d4 as an internal standard is critical in various

scientific fields:

Bioanalysis: For the quantification of 5α-cholestane and related sterols in plasma, tissues, or

fecal matter.[19] This is essential for metabolic research and clinical diagnostics.

Environmental Science: Used as a standard to quantify fecal sterols in water and sediment

samples, serving as a biomarker for wastewater contamination.[19] It has also been used to

study organic compounds in road dust.[19]

Pharmaceutical Development: In preclinical and clinical studies, SIL standards are

indispensable for validating bioanalytical methods used in pharmacokinetics (PK), ensuring

data integrity for regulatory submissions.[8]

Geochemistry: Stable isotope-labeled steranes are used as tracers to study the thermal

maturation and diagenesis of organic matter in geological samples.[22]

Conclusion
α-Cholestane-d4 is more than just a chemical reagent; it is an enabling tool for achieving high-

fidelity quantitative data. Its physical properties are nearly identical to its natural counterpart,

while its stable isotopic labeling provides the necessary mass distinction for modern mass

spectrometric analysis. By incorporating α-Cholestane-d4 into analytical workflows as an

internal standard, researchers and scientists can effectively mitigate procedural and matrix-

induced variability, ensuring the accuracy, precision, and trustworthiness of their results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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